![molecular formula C13H10BrF3N2O3 B2490229 methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate CAS No. 866151-16-8](/img/structure/B2490229.png)
methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C13H10BrF3N2O3 . It has a molecular weight of 379 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinyl ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This core structure is substituted with various functional groups including a bromine atom, a methyl group, a trifluoromethyl group, and an acetate group .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline, a heterocyclic compound, has been extensively studied for specific biological activities. The quinazoline-4(3H)-one derivatives, including the methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate, are important due to their presence in over 200 naturally occurring alkaloids. These derivatives are explored for creating potential medicinal agents by introducing bioactive moieties to the quinazolinone nucleus. This has led to the synthesis of novel compounds with demonstrated antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The pursuit of quinazoline derivatives is motivated by the need to address antibiotic resistance and improve bioavailability (Tiwary et al., 2016).
Optoelectronic Applications
Functionalized Quinazolines for Optoelectronic Materials
Quinazolines, known for their medicinal applications, are also integral in optoelectronic materials. The research emphasizes the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. The inclusion of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are pivotal in manufacturing organic light-emitting diodes, including white OLEDs and red phosphorescent organic light-emitting diodes, and serve as structures for nonlinear optical materials and colorimetric pH sensors. The review underscores the significance of quinazoline derivatives in the fabrication of advanced optoelectronic materials, highlighting their broad utility beyond medicinal chemistry (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3N2O3/c1-6-3-7-10(8(14)4-6)18-12(13(15,16)17)19(11(7)21)5-9(20)22-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRQHDBFBWAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N(C2=O)CC(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.